6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine
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Overview
Description
6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure comprises multiple functional groups that enable a wide range of chemical reactions and interactions.
Synthetic Routes and Reaction Conditions
Synthesis of 1,3,4-Thiadiazole Derivative
Reactants: : 2-methoxybenzaldehyde, thiosemicarbazide
Reaction Conditions: : Acidic medium, reflux
Product: : 5-(2-methoxyphenyl)-1,3,4-thiadiazole
Formation of Piperidinyl Derivative
Reactants: : 5-(2-methoxyphenyl)-1,3,4-thiadiazole, 4-piperidin-1-yl-bromobenzene
Reaction Conditions: : Nucleophilic substitution, basic medium
Product: : 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine
Coupling with Purine
Reactants: : 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine, 7-methyl-7H-purine
Reaction Conditions: : Catalytic conditions, possibly involving a coupling agent
Product: : this compound
Industrial Production Methods
Scaling up these synthetic routes would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry, automated synthesis, and green chemistry principles can be employed.
Types of Reactions
Oxidation
Reagents: : Oxidizing agents like hydrogen peroxide or potassium permanganate
Conditions: : Specific pH and temperature
Products: : Oxidized derivatives, possibly introducing additional functional groups
Reduction
Reagents: : Reducing agents such as sodium borohydride
Conditions: : Solvent and temperature control
Products: : Reduced derivatives, potentially altering biological activity
Substitution
Reagents: : Various nucleophiles or electrophiles
Conditions: : Suitable solvents, catalysts
Products: : Substituted derivatives with modified properties
Scientific Research Applications
This compound has notable applications:
Chemistry
Synthesis of analogs for structure-activity relationship (SAR) studies
As a ligand in coordination chemistry
Biology
Probe for studying biological pathways and mechanisms
Potential as a molecular tool in research
Medicine
Investigated for therapeutic potential in various diseases
As a scaffold for designing new drugs
Industry
Used in the development of novel materials
Applications in biotechnology and material science
Mechanism of Action
The compound's biological activity is mediated through interactions with specific molecular targets. It can:
Bind to Receptors: : Interacts with protein receptors, altering their activity
Enzyme Inhibition: : Inhibits enzymes by binding to active sites, affecting metabolic pathways
Pathway Modulation: : Influences signal transduction pathways, altering cellular responses
Comparison with Similar Compounds
Compared to other similar compounds, 6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
6-{4-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7H-purine
6-{4-[5-(2-ethylphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine
These analogs differ in the substituents on the thiadiazole ring, leading to variations in their properties and applications.
This compound's uniqueness lies in the specific substitution pattern and the resultant physicochemical and biological properties, making it a valuable molecule for further research and application development.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[1-(7-methylpurin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7OS/c1-26-12-23-17-16(26)18(22-11-21-17)27-9-7-13(8-10-27)19-24-25-20(29-19)14-5-3-4-6-15(14)28-2/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDFHIQHRWVQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)C4=NN=C(S4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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